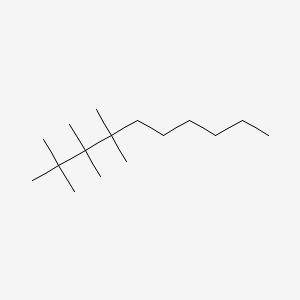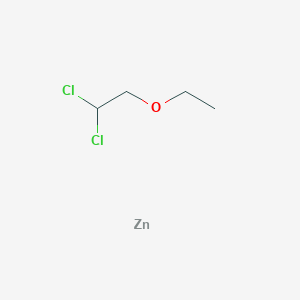
2-Ethyl-5-methylfuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methylfuran-3(2H)-one is an organic compound belonging to the furan family It is characterized by the presence of an ethyl group at the 2-position and a methyl group at the 5-position of the furan ring, with a ketone functional group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylfuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-5-methylfuran with an oxidizing agent can yield the desired ketone. Another method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with 2-ethyl-5-methylfuran in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-methylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methylfuran-3(2H)-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic or nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
2-Ethyl-5-methylfuran: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Methyl-5-ethylfuran: Similar structure but with different positioning of the ethyl and methyl groups.
Uniqueness
2-Ethyl-5-methylfuran-3(2H)-one is unique due to its specific functional groups and their positioning on the furan ring
Eigenschaften
CAS-Nummer |
23120-65-2 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-ethyl-5-methylfuran-3-one |
InChI |
InChI=1S/C7H10O2/c1-3-7-6(8)4-5(2)9-7/h4,7H,3H2,1-2H3 |
InChI-Schlüssel |
VJMSGSIUSDPZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)C=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
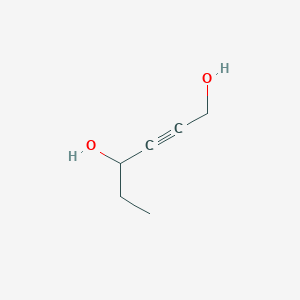
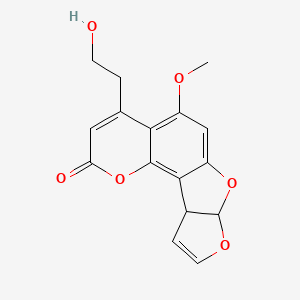

![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
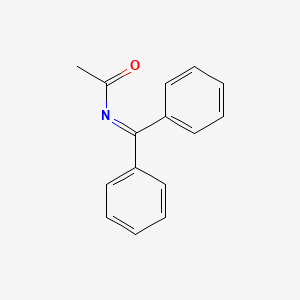

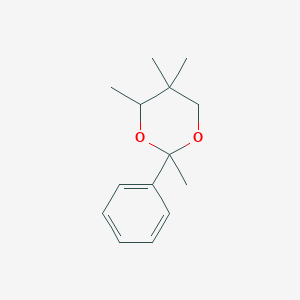

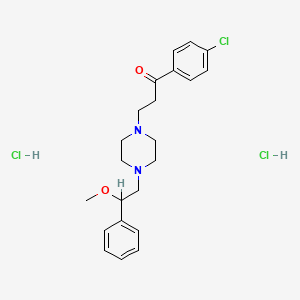
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)

